N-(acid-PEG3)-N-bis(PEG3-amine)
N-(acid-PEG3)-N-bis(PEG3-amine)
N-(acid-PEG3)-N-bis(PEG3-amine) is a PEG derivative containing two amino groups with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name:
Vulcanchem
CAS No.:
2183440-35-7
VCID:
VC0536575
InChI:
InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30)
SMILES:
C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O
Molecular Formula:
C25H53N3O11
Molecular Weight:
571.71
N-(acid-PEG3)-N-bis(PEG3-amine)
CAS No.: 2183440-35-7
Cat. No.: VC0536575
Molecular Formula: C25H53N3O11
Molecular Weight: 571.71
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(acid-PEG3)-N-bis(PEG3-amine) is a PEG derivative containing two amino groups with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates. |
|---|---|
| CAS No. | 2183440-35-7 |
| Molecular Formula | C25H53N3O11 |
| Molecular Weight | 571.71 |
| IUPAC Name | 3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30) |
| Standard InChI Key | HHEQPDRTEWXDPR-UHFFFAOYSA-N |
| SMILES | C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator